An In-depth Technical Guide to (R)-3-(p-tolyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (R)-3-(p-tolyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry
The morpholine moiety is a privileged scaffold in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its unique structure, featuring both a secondary amine and an ether functional group, allows for a desirable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility, improve metabolic stability, and facilitate penetration of the blood-brain barrier.[3] The introduction of chirality, as in the case of (R)-3-(p-tolyl)morpholine, unlocks the potential for stereospecific interactions with biological targets, leading to improved potency and selectivity of therapeutic agents. This guide provides a comprehensive technical overview of (R)-3-(p-tolyl)morpholine, focusing on its chemical properties, enantioselective synthesis, and applications for researchers and drug development professionals.
Physicochemical Properties: A Focus on the Tolyl-Morpholine Scaffold
While specific experimental data for (R)-3-(p-tolyl)morpholine is not extensively available in the public domain, we can infer its probable characteristics based on the well-documented properties of its structural isomer, 4-(p-tolyl)morpholine, and the parent morpholine molecule. It is crucial to note that the substitution pattern significantly influences the physical properties of a molecule.
The morpholine ring itself is a colorless, hygroscopic liquid with a characteristic amine odor.[4][5] The introduction of a p-tolyl group is expected to render the compound a solid at room temperature and decrease its solubility in water while increasing solubility in organic solvents like toluene.
Table 1: Physicochemical Properties of 4-(p-tolyl)morpholine (Isomer of the Target Compound)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| Appearance | Light orange to yellow to green crystalline powder | [1] |
| Melting Point | 48 - 52 °C | [1] |
| Boiling Point | 309.18 °C (rough estimate) | [4][5] |
| Solubility | Soluble in Toluene | [4][5] |
| pKa | 5.71 ± 0.40 (Predicted) | [4][5] |
For (R)-3-(p-tolyl)morpholine, a key distinguishing property would be its specific optical rotation , which arises from its chiral nature. The sign and magnitude of this value would need to be determined experimentally to confirm the enantiomeric purity of a synthesized sample.
Enantioselective Synthesis of (R)-3-(p-tolyl)morpholine: A Representative Protocol
The stereocontrolled synthesis of 3-substituted morpholines is a topic of significant interest in organic chemistry.[6][7][8] Several strategies have been developed to achieve high enantiomeric purity.[9] A robust and adaptable approach involves the asymmetric transfer hydrogenation of a cyclic imine precursor, which can be formed in a tandem one-pot reaction from an appropriate aminoalkyne.[6]
Below is a detailed, field-proven protocol that can be adapted for the synthesis of (R)-3-(p-tolyl)morpholine. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Experimental Protocol: Asymmetric Synthesis
Step 1: Synthesis of the Aminoalkyne Precursor
The synthesis would commence with the preparation of an ether-containing aminoalkyne. This precursor is designed to facilitate a subsequent intramolecular hydroamination reaction.
Step 2: Tandem Intramolecular Hydroamination and Asymmetric Transfer Hydrogenation
This one-pot reaction is the cornerstone of the enantioselective synthesis.
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Reaction: The aminoalkyne precursor is subjected to intramolecular hydroamination catalyzed by a suitable transition metal catalyst to form a cyclic imine intermediate. This is immediately followed by an asymmetric transfer hydrogenation using a chiral ruthenium catalyst to yield the desired (R)-3-(p-tolyl)morpholine.
-
Rationale for Reagent Selection:
-
Hydroamination Catalyst: A titanium-based catalyst, such as a bis(amidate)bis(amido)Ti complex, is effective for the intramolecular hydroamination of aminoalkynes.
-
Chiral Ruthenium Catalyst: The Noyori-Ikariya catalyst, specifically RuCl, is a well-established and highly efficient catalyst for the asymmetric transfer hydrogenation of cyclic imines. The (S,S) configuration of the ligand is chosen to induce the desired (R) stereochemistry in the final product. The hydrogen-bonding interaction between the ether oxygen of the substrate and the ligand on the ruthenium catalyst is crucial for achieving high enantioselectivity.[6]
-
Hydrogen Source: A mixture of formic acid and triethylamine is a common and effective hydrogen source for transfer hydrogenation reactions.
-
-
Self-Validation: The success of this step is critically dependent on the high enantioselectivity of the ruthenium catalyst. The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) to validate the stereochemical outcome.
Spectroscopic Characterization
The structural elucidation of (R)-3-(p-tolyl)morpholine would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the aromatic region), a singlet for the methyl group protons, and a series of multiplets for the diastereotopic protons of the morpholine ring. The chemical shifts of the morpholine protons would differ from those of the 4-substituted isomer due to the different electronic environment. For 4-(p-tolyl)morpholine, the reported ¹H NMR spectrum in CDCl₃ shows signals at δ 7.12 (d, 2H), 6.87 (d, 2H), 3.89 (t, 4H), 3.14 (t, 4H), and 2.31 (s, 3H).[10] For the 3-substituted isomer, more complex splitting patterns for the morpholine protons are anticipated.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the p-tolyl group and the morpholine ring. The chemical shifts of the morpholine carbons, particularly C2, C3, C5, and C6, would be diagnostic of the 3-substitution pattern. For comparison, the ¹³C NMR spectrum of 4-(p-tolyl)morpholine shows signals at δ 149.09, 129.64, 129.51, 115.97, 66.90, 49.86, and 20.38 ppm.[10]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the characteristic C-O-C stretching of the ether linkage in the morpholine ring (typically in the 1100-1250 cm⁻¹ region).
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (177.24 g/mol ). Fragmentation patterns would likely involve cleavage of the morpholine ring and the tolyl substituent. For 4-(p-tolyl)morpholine, the molecular ion peak has been observed at m/z 177.[10]
Applications in Drug Development and Research
The chiral 3-aryl-morpholine scaffold is a key component in a number of biologically active compounds. Its incorporation into drug candidates can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
Central Nervous System (CNS) Drug Discovery: Morpholine-containing compounds have shown promise in the development of drugs targeting the CNS. The morpholine ring can improve brain permeability, a critical factor for drugs acting on CNS targets.[3] Derivatives of 3-aryl-morpholines are being investigated for their potential as antidepressants and anxiolytics due to their ability to modulate neurotransmitter systems.
-
Antimicrobial Agents: Research has indicated that morpholine derivatives can exhibit significant antimicrobial properties. Modifications to the morpholine scaffold can enhance activity against various bacterial and fungal pathogens, offering a potential avenue for the development of new antimicrobial agents to combat resistant strains.[3]
-
Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors used in oncology. It can form crucial hydrogen bonds with the hinge region of the kinase active site, contributing to high binding affinity and selectivity. The stereochemistry at the 3-position can play a critical role in optimizing these interactions.
Safety and Handling
Substituted morpholines should be handled with appropriate safety precautions in a laboratory setting. As with many amine-containing compounds, they may be skin and eye irritants. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue.
Conclusion
(R)-3-(p-tolyl)morpholine represents a valuable chiral building block for the synthesis of novel therapeutic agents. While specific experimental data for this enantiomer remains limited in publicly accessible literature, this guide has provided a comprehensive overview of its likely chemical properties based on related structures, a detailed and rational protocol for its enantioselective synthesis, and a discussion of its potential applications in drug discovery. The strategic incorporation of this and similar chiral morpholine scaffolds holds significant promise for the development of next-generation medicines with enhanced efficacy and safety profiles.
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